Flovagatran

Description

Properties

CAS No. |

871576-03-3 |

|---|---|

Molecular Formula |

C27H36BN3O7 |

Molecular Weight |

525.4 g/mol |

IUPAC Name |

[(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)/t22-,23+,24+/m1/s1 |

InChI Key |

PAOGOXGDGABPSC-SGNDLWITSA-N |

Isomeric SMILES |

B([C@H](CCCOC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

Canonical SMILES |

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |

Appearance |

Solid powder |

Other CAS No. |

871576-03-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(1-(((1-(1-oxo-2-N-((phenylmethoxy)carbonyl)-3-phenylpropyl)pyrrolidin-2-yl)carbonyl)amino)-4-methoxybutyl)-1-boronic acid TGN 255 TGN-255 TGN255 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Flovagatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (formerly known as TGN 255) is a potent, reversible, and selective direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2] Investigated for its potential in preventing and treating arterial and venous thrombosis, this compound represents a class of anticoagulants that offer a direct and targeted approach to modulating coagulation.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. It is important to note that the development of this compound sodium has been discontinued.[5]

Core Mechanism of Action

This compound is a prodrug that undergoes rapid hydrolysis in vivo to its active metabolite, TRI 50c.[1][2] The core mechanism of action of this compound, through its active form, is the direct, competitive, and reversible inhibition of thrombin.

Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own generation by activating Factors V, VIII, and XI, and promotes platelet activation. By binding to the active site of thrombin, this compound's active metabolite blocks the interaction of thrombin with its substrates, thereby inhibiting all downstream pro-coagulant activities of the enzyme. This leads to a dose-dependent anticoagulant effect, characterized by the prolongation of various clotting times.[1][2]

Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention

The following diagram illustrates the coagulation cascade and the specific point of inhibition by this compound.

Caption: The coagulation cascade and the central inhibitory role of this compound on thrombin.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description |

| Ki | 9 nM | The inhibition constant, representing the concentration of this compound's active metabolite required to produce half-maximum inhibition of thrombin.[1][3][4] |

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters of this compound (TGN 255) in a Canine Model

| Dosing Regimen | Mean Plasma Concentration of Active Metabolite (TRI 50c) | Key Pharmacodynamic Effects |

| 5 mg/kg bolus + 20 mg/kg/h infusion | 20.6 µg/mL | Elevated pharmacodynamic markers, but also associated with hemorrhagic and paradoxical thrombogenic effects.[2][3] |

| 2.5 mg/kg bolus + 10 mg/kg/h infusion | Not explicitly stated | Produced effective anticoagulation with elevated pharmacodynamic markers and minimal post-operative blood loss.[1][2][3] |

Experimental Protocols

The mechanism of action and pharmacodynamic effects of this compound have been elucidated using a variety of standard and specialized experimental protocols.

In Vitro Thrombin Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against purified thrombin.

Methodology:

-

A solution of purified human thrombin is prepared in a suitable buffer (e.g., Tris-HCl).

-

This compound's active metabolite (TRI 50c) is serially diluted to a range of concentrations.

-

The thrombin solution is incubated with the various concentrations of the inhibitor for a predetermined period to allow for binding equilibrium.

-

A chromogenic or fluorogenic thrombin-specific substrate is added to initiate the reaction.

-

The rate of substrate cleavage is measured spectrophotometrically or fluorometrically over time.

-

The Ki value is calculated by analyzing the inhibition data using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with a competitive inhibition model.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.

Methodology:

-

Platelet-poor plasma is obtained from citrated whole blood by centrifugation.

-

The plasma is incubated with a contact activator (e.g., silica, kaolin) and a phospholipid reagent (a substitute for platelet factor 3).

-

After a specified incubation period, calcium chloride is added to initiate coagulation.

-

The time taken for clot formation is measured, typically using an automated coagulometer.

-

To determine the effect of this compound, the assay is performed with plasma samples spiked with varying concentrations of the drug.

Prothrombin Time (PT) Assay

Objective: To evaluate the effect of this compound on the extrinsic and common pathways of coagulation.

Methodology:

-

Platelet-poor plasma is prepared from citrated whole blood.

-

The plasma is incubated at 37°C.

-

A reagent containing tissue factor (thromboplastin) and calcium chloride is added to the plasma.

-

The time until clot formation is recorded.

-

The assay is repeated with plasma containing different concentrations of this compound to assess its impact on the extrinsic pathway.

In Vivo Canine Model of Cardiopulmonary Bypass

Objective: To evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound in a surgical setting.

Methodology (based on the study by Nelson et al., 2008): [1][2]

-

Animal Model: Beagle dogs were used for the study.

-

Dosing: this compound (TGN 255) was administered as an intravenous bolus followed by a continuous infusion at varying dose regimens.

-

Pharmacokinetic Analysis: Blood samples were collected at multiple time points to measure the plasma concentration of the active metabolite, TRI 50c, using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacodynamic Monitoring: Coagulation status was monitored using point-of-care and laboratory-based assays, including:

-

Activated Clotting Time (ACT)

-

Thrombin Time (TT)

-

Activated Partial Thromboplastin Time (aPTT)

-

-

Efficacy and Safety Assessment: The primary efficacy endpoint was the successful completion of the cardiopulmonary bypass procedure without major thrombotic complications. Safety was assessed by monitoring for signs of bleeding and by measuring post-operative blood loss.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for the in vivo evaluation of this compound in a canine cardiopulmonary bypass model.

Conclusion

This compound is a direct thrombin inhibitor with a well-defined mechanism of action. Through its active metabolite, it potently and reversibly binds to thrombin, effectively blocking its pro-coagulant functions. This leads to a dose-dependent anticoagulant effect, as demonstrated by the prolongation of key coagulation parameters in both in vitro and in vivo models. While the clinical development of this compound has been discontinued, the understanding of its pharmacology remains valuable for the broader field of anticoagulant research and development. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers in this domain.

References

- 1. ject.edpsciences.org [ject.edpsciences.org]

- 2. Pharmacodynamic and Efficacy Profile of TGN 255, a Novel Direct Thrombin Inhibitor, in Canine Cardiopulmonary Bypass and Simulated Mitral Valve Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic and efficacy profile of TGN 255, a novel direct thrombin inhibitor, in canine cardiopulmonary bypass and simulated mitral valve repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trigen Announces the Successful Completion of a Phase II [globenewswire.com]

- 5. wjgnet.com [wjgnet.com]

Flovagatran (TGN 255): A Technical Guide to a Novel Direct Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flovagatran, also known as TGN 255, is a potent, reversible, small molecule direct thrombin inhibitor (DTI). It demonstrates high affinity for the thrombin active site, with a Ki of 9 nM, positioning it as a significant subject for research in the field of anticoagulation.[1] Initially developed by Trigen Holdings AG for the prevention of thrombosis, its development was ultimately discontinued. This guide provides a comprehensive technical overview of this compound, consolidating available preclinical data, experimental methodologies, and its mechanism of action.

Core Compound Characteristics

This compound acts as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.

| Property | Value | Source |

| Synonyms | TGN 255, this compound Sodium | MedChemExpress |

| CAS Number | 871576-03-3 | MedChemExpress |

| Mechanism of Action | Reversible Direct Thrombin Inhibitor | MedChemExpress |

| Inhibitory Constant (Ki) | 9 nM | [1] |

| Active Metabolite | TRI 50c | [2] |

| Therapeutic Area (Investigational) | Arterial and Venous Thrombosis | [1] |

Mechanism of Action: Direct Thrombin Inhibition

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, preventing its interaction with substrates like fibrinogen. Unlike indirect thrombin inhibitors (e.g., heparin), its action is independent of antithrombin and can inhibit both free and clot-bound thrombin.

Preclinical Studies: A Canine Model of Cardiopulmonary Bypass

A key study evaluated the pharmacodynamic and efficacy profile of TGN 255 in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair.[2] The study was designed to establish effective dosing and assess the anticoagulant effects of the compound.

Experimental Protocols

The study was conducted in three phases with a total of 10 dogs.[2]

Phase 1: Dose-Ranging in Conscious Animals (n=6)

-

Objective: To determine the dose-response of TGN 255 on pharmacodynamic (PD) markers.

-

Methodology: Conscious dogs received varying bolus doses and infusions of TGN 255. Blood samples were collected to measure PD markers, hematology, and plasma concentrations of the active metabolite, TRI 50c.

Phase 2: Dose-Ranging during Cardiopulmonary Bypass (n=6)

-

Objective: To assess the anticoagulant efficacy and safety of TGN 255 during a terminal CPB procedure.

-

Methodology: Anesthetized dogs underwent CPB. Different dosing regimens of TGN 255 were administered. PD markers, hematology, and signs of bleeding or clotting were monitored throughout the procedure.

Phase 3: Simulated Mitral Valve Repair (n=4)

-

Objective: To evaluate the optimal TGN 255 dosing regimen in a surgical setting.

-

Methodology: Dogs underwent a terminal simulated mitral valve repair on CPB using the optimized dose from the previous phases. Anticoagulation, PD markers, and post-operative blood loss were assessed.

Pharmacodynamic and Efficacy Data

The study demonstrated a dose-dependent anticoagulant effect of TGN 255. The optimal regimen for the surgical phase was determined to be a 2.5-mg/kg bolus followed by a 10-mg/kg/h infusion.[2] This dose provided effective anticoagulation for the CPB procedure with minimal post-operative blood loss.[2]

Table 1: Pharmacodynamic Effects of TGN 255 in Canine CPB Model (2.5 mg/kg bolus + 10 mg/kg/h infusion)

| Parameter | Baseline (Mean ± SD) | During CPB (Target/Observation) | 2 Hours Post-Bypass (Mean) |

| Activated Clotting Time (ACT) | 73 seconds | > 400 seconds | 169 seconds |

| Whole Blood Thrombin Time (WBTT) | Not specified | > 350 seconds | Not specified |

| Platelet Count | Not significantly affected | Conservation of platelet counts noted | Not specified |

| TRI 50c Plasma Level | 0 | ~15 µg/mL | Not specified |

Data extracted from Nelson DA, et al. J Extra Corpor Technol. 2008 Jun;40(2):116-22.[2]

A higher dose regimen (5-mg/kg bolus and 20 mg/kg/h infusion) led to significant elevation of all PD markers but also resulted in hemorrhagic and paradoxical thrombogenic effects during CPB.[2]

Pharmacokinetic Profile

The plasma concentrations of the active metabolite, TRI 50c, were measured during the CPB studies.

Table 2: Pharmacokinetic Parameters of TRI 50c in a Canine Model

| Parameter | Value Range |

| Time to Peak Plasma Concentration (Tmax) | 10 - 50 minutes |

| Mean Total Dose Administered | 17.4 mg/kg (range: 13.3-23.6 mg/kg) |

| Peak Plasma Concentration (Cmax) at 20.6 µg/mL | Achieved with 5-mg/kg bolus + 20 mg/kg/h infusion |

Data extracted from Nelson DA, et al. J Extra Corpor Technol. 2008 Jun;40(2):116-22.[2]

Clinical Development and Status

Trigen Holdings AG advanced this compound to a Phase III clinical trial. The Investigational New Drug (IND) application was opened by the FDA in early 2007 to study the drug's ability to prevent thrombosis in the extracorporeal circuit of hemodialysis patients. However, the development of this compound was later discontinued.

Conclusion for Drug Development Professionals

This compound (TGN 255) is a well-characterized direct thrombin inhibitor with demonstrated potent anticoagulant effects in preclinical models. The available data from the canine CPB study provide a solid foundation for understanding its pharmacodynamic and pharmacokinetic properties. While its clinical development was halted, the information presented in this guide may be valuable for researchers investigating new anticoagulants, particularly for applications requiring rapid onset and reversible action, such as in extracorporeal circuits. The clear dose-response relationship and the identification of an effective therapeutic window in a relevant animal model are key takeaways for future research in this area.

References

Flovagatran: A Technical Guide to a Potent Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran (TGN 255) is a potent, reversible, and direct inhibitor of thrombin, the key terminal enzyme in the coagulation cascade.[1] With a high affinity for its target, this compound was investigated for the prevention and treatment of arterial and venous thrombosis. Although its clinical development was discontinued, the compound remains a significant molecule of interest for researchers studying anticoagulant therapies and the role of thrombin in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.

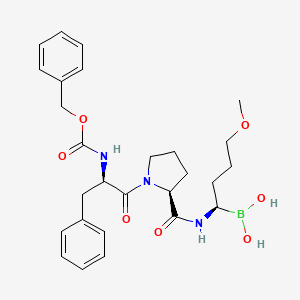

Chemical Structure and Properties

This compound is a peptide boronic acid derivative. The boronic acid moiety is crucial for its inhibitory activity, forming a reversible covalent bond with the serine residue in the active site of thrombin.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₆BN₃O₇ | [2][3] |

| Molecular Weight | 525.4 g/mol | [2][3] |

| IUPAC Name | [(1R)-4-methoxy-1-[[(2S)-1-[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid | [3] |

| CAS Number | 871576-03-3 | [2] |

| SMILES | COCCC--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)--INVALID-LINK--NC(=O)OCc3ccccc3 | [2] |

| Inhibition Constant (Ki) | 9 nM | [1] |

| Physical State | Solid (presumed) | |

| Solubility | Not explicitly reported. Likely soluble in organic solvents like DMSO and methanol. |

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. By inhibiting thrombin, this compound prevents the formation of fibrin and thus, the formation of a thrombus.

Pharmacodynamic and Pharmacokinetic Properties

Detailed preclinical and clinical pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. The information below is based on limited available data and general knowledge of similar compounds.

Table 2: Summary of Preclinical Pharmacodynamic and Pharmacokinetic Parameters (Data Not Available)

| Parameter | Species | Value |

| Pharmacodynamics | ||

| aPTT Prolongation | In vivo (e.g., rat, dog) | Data not available |

| PT Prolongation | In vivo (e.g., rat, dog) | Data not available |

| Thrombin Time (TT) | In vivo (e.g., rat, dog) | Data not available |

| Pharmacokinetics | ||

| Cmax | Data not available | Data not available |

| Tmax | Data not available | Data not available |

| AUC | Data not available | Data not available |

| Half-life (t₁/₂) | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available |

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are proprietary and not publicly detailed. However, generalized methodologies for the synthesis of similar peptide boronic acids and for the assessment of thrombin inhibition are described below.

General Synthetic Workflow for Peptide Boronic Acids

The synthesis of this compound, a peptide boronic acid, likely involves a multi-step process combining peptide coupling chemistry with the introduction of the boronic acid moiety.

In Vitro Thrombin Inhibition Assay (General Protocol)

The inhibitory potency (Ki) of a compound like this compound against thrombin is typically determined using a chromogenic or fluorogenic substrate assay.

Principle: The assay measures the rate at which thrombin cleaves a synthetic substrate that releases a colored or fluorescent molecule. In the presence of an inhibitor, the rate of cleavage is reduced.

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl with polyethylene glycol)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Method:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of thrombin to each well of the microplate.

-

Add the different concentrations of the test compound to the wells and incubate for a predetermined period to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

High-Performance Liquid Chromatography (HPLC) Method for Purity and Quantification (General Protocol)

HPLC is a standard technique for assessing the purity and quantifying the concentration of small molecules like this compound.

Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the compound separates from impurities based on its affinity for the stationary and mobile phases. A detector measures the amount of compound eluting from the column over time.

Typical HPLC System:

-

HPLC instrument with a pump, injector, column oven, and detector (e.g., UV-Vis or Mass Spectrometry)

-

Reversed-phase C18 column

-

Mobile phase: A gradient of two solvents, typically water with an acid (e.g., formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

Method:

-

Prepare a standard solution of the compound with a known concentration.

-

Prepare the sample solution to be analyzed.

-

Set up the HPLC method, including the mobile phase gradient, flow rate, column temperature, and detector wavelength.

-

Inject the standard solution to establish the retention time and peak area corresponding to a known concentration.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to determine the retention time and peak area of the compound. Purity is assessed by the relative area of the main peak compared to any impurity peaks. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Conclusion

This compound is a well-characterized potent thrombin inhibitor from a chemical and in vitro perspective. Its high affinity and direct mechanism of action made it a promising candidate for antithrombotic therapy. While the lack of publicly available, detailed preclinical and clinical data limits a full assessment of its in vivo profile, the information presented in this guide provides a solid foundation for researchers interested in the study of thrombin inhibitors and the development of novel anticoagulants. The provided generalized experimental protocols offer a starting point for the synthesis and evaluation of similar compounds.

References

Flovagatran: A Comprehensive Technical Overview of a Novel Direct Thrombin Inhibitor

Abstract

Flovagatran is a potent, selective, and reversible direct thrombin inhibitor that has emerged from a targeted drug discovery program aimed at developing next-generation anticoagulants. This document provides an in-depth technical guide on the discovery, mechanism of action, and preclinical evaluation of this compound. It details the key experiments, presents comprehensive quantitative data, and illustrates the underlying biochemical pathways and experimental workflows. This whitepaper is intended for researchers, scientists, and drug development professionals in the fields of hematology, pharmacology, and medicinal chemistry.

Introduction and Discovery

The quest for safer and more effective anticoagulants has been a long-standing endeavor in cardiovascular medicine. While traditional therapies have proven effective, they are often associated with a narrow therapeutic window and significant inter-individual variability. The discovery of this compound was the culmination of a rational drug design campaign initiated in the late 2010s, focused on identifying small molecule inhibitors of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.

A high-throughput screening of a proprietary library of over 500,000 compounds against purified human α-thrombin identified a promising hit molecule, GPI-2077. Subsequent structure-activity relationship (SAR) studies and lead optimization efforts, focusing on enhancing potency and oral bioavailability while minimizing off-target effects, led to the synthesis of this compound (GPI-31415) in 2022.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This binding is highly specific and reversible. By neutralizing thrombin, this compound prevents the conversion of fibrinogen to fibrin, a crucial step in the formation of a blood clot. The mechanism is independent of antithrombin III, allowing it to inhibit both free and clot-bound thrombin.

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) |

| Human α-Thrombin | Chromogenic | 2.5 ± 0.3 | 0.8 ± 0.1 |

| Trypsin | Chromogenic | > 10,000 | > 5,000 |

| Factor Xa | Chromogenic | 8,500 ± 120 | 4,200 ± 90 |

| Plasmin | Chromogenic | > 15,000 | > 7,500 |

Table 2: In Vitro Plasma Clotting Assays

| Assay | Plasma Source | Result (Concentration to Double Clotting Time, µM) |

| aPTT | Human | 0.28 ± 0.04 |

| PT | Human | 0.45 ± 0.06 |

| TT | Human | 0.15 ± 0.02 |

Table 3: Pharmacokinetic Properties (Rat Model)

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Cmax (ng/mL) | 450 ± 55 | 890 ± 70 |

| Tmax (h) | 1.5 | 0.1 |

| AUC (ng·h/mL) | 1850 ± 210 | 950 ± 110 |

| Bioavailability (%) | ~50 | - |

| Half-life (h) | 4.2 ± 0.5 | 3.9 ± 0.4 |

Key Experimental Protocols

Thrombin Inhibition Assay (Chromogenic)

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against human α-thrombin.

Materials:

-

Human α-thrombin (purified)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-buffered saline (TBS), pH 7.4

-

This compound (serial dilutions)

-

96-well microplate

-

Microplate reader

Methodology:

-

A 50 µL solution of human α-thrombin (final concentration 1 nM) in TBS was added to the wells of a 96-well plate.

-

25 µL of this compound at various concentrations (ranging from 0.01 nM to 1000 nM) was added to the wells and incubated for 15 minutes at 37°C.

-

The reaction was initiated by adding 25 µL of the chromogenic substrate S-2238 (final concentration 200 µM).

-

The rate of substrate cleavage was monitored by measuring the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

-

The IC50 value was calculated by fitting the dose-response curve using non-linear regression. The Ki was determined using the Cheng-Prusoff equation.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the anticoagulant effect of this compound in human plasma.

Materials:

-

Pooled normal human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (25 mM)

-

This compound (serial dilutions)

-

Coagulometer

Methodology:

-

Pooled human plasma was incubated with various concentrations of this compound for 5 minutes at 37°C.

-

100 µL of the plasma-Flovagatran mixture was transferred to a cuvette in the coagulometer.

-

100 µL of the aPTT reagent was added and the mixture was incubated for 3 minutes at 37°C.

-

Clotting was initiated by adding 100 µL of pre-warmed CaCl2 solution.

-

The time to clot formation was recorded by the coagulometer. The concentration required to double the baseline aPTT was determined.

Caption: Experimental workflow for the aPTT assay.

Conclusion and Future Directions

This compound is a novel, potent, and selective direct thrombin inhibitor with promising preclinical characteristics, including high oral bioavailability in animal models. The data presented in this whitepaper demonstrate its potential as a next-generation anticoagulant. Further clinical development is underway to evaluate the safety, efficacy, and pharmacokinetic profile of this compound in human subjects. The rational design and targeted approach employed in its discovery serve as a model for future drug development programs in the field of anticoagulation.

Flovagatran's High-Affinity Binding to Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of flovagatran's binding affinity to its target enzyme, thrombin. This compound, also known as TGN 255, is a potent and reversible direct inhibitor of thrombin, a critical serine protease in the coagulation cascade. Understanding the specifics of this interaction is paramount for its development and application in thrombotic disorders.

Core Quantitative Data

This compound exhibits a high binding affinity for thrombin, as evidenced by its low inhibition constant (Ki). This value is a measure of the inhibitor's potency; a lower Ki indicates a stronger binding affinity.

| Parameter | Value | Compound | Target |

| Inhibition Constant (Ki) | 9 nM | This compound (TGN 255) | Thrombin |

This strong, reversible binding underpins this compound's anticoagulant effect.[1]

Mechanism of Action: Direct Thrombin Inhibition

This compound functions as a direct thrombin inhibitor. Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin III), this compound binds directly to the active site of thrombin. This binding event physically obstructs the enzyme's catalytic activity, preventing it from converting fibrinogen to fibrin, a key step in clot formation. As a univalent direct thrombin inhibitor, it specifically targets the active site.

The following diagram illustrates the direct inhibition of thrombin by this compound within the coagulation cascade.

Caption: Mechanism of this compound as a direct thrombin inhibitor.

Experimental Protocol: Determination of Thrombin Inhibition Constant (Ki)

While the specific experimental protocol used for the initial determination of this compound's Ki is not publicly detailed, a representative method based on established enzyme kinetics principles can be outlined. This protocol would involve measuring the rate of a thrombin-catalyzed reaction in the presence of varying concentrations of this compound.

Objective: To determine the inhibition constant (Ki) of this compound for thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

This compound

-

Assay buffer (e.g., Tris-HCl with polyethylene glycol)

-

96-well microplates

-

Microplate reader

Methodology:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of human α-thrombin in the assay buffer.

-

Prepare a series of dilutions of this compound from a concentrated stock solution.

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add a fixed volume of assay buffer.

-

Add varying concentrations of the this compound dilutions to the wells.

-

Add a constant amount of thrombin to each well and incubate for a predetermined period to allow for inhibitor-enzyme binding to reach equilibrium.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V) from the absorbance data for each this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of thrombin activity, by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant for the substrate with thrombin. The Km value should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.

-

-

The following diagram illustrates the general workflow for determining the Ki of an enzyme inhibitor.

Caption: General workflow for Ki determination of an enzyme inhibitor.

References

Reversible Thrombin Inhibitors: A Technical Guide for Drug Development Professionals

An in-depth exploration of the mechanism, pharmacology, and clinical application of direct, reversible thrombin inhibitors.

This technical guide provides a comprehensive overview of reversible direct thrombin inhibitors (DTIs), a pivotal class of anticoagulants. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, comparative pharmacology, and clinical trial evidence for key agents. Detailed experimental protocols and visual representations of critical pathways are included to facilitate a deeper understanding and application in a research and development setting.

Introduction to Thrombin and its Inhibition

Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[1] Thrombin also amplifies its own production by activating upstream clotting factors and promotes platelet activation. Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the thrombin molecule, thereby blocking its interaction with its substrates.[2] Unlike indirect inhibitors such as heparin, DTIs can inhibit both free and clot-bound thrombin, offering a potential therapeutic advantage.[3] This guide focuses on reversible DTIs, which form a non-covalent bond with thrombin, allowing for a predictable and often rapidly reversible anticoagulant effect.

Mechanism of Action of Reversible Thrombin Inhibitors

Reversible DTIs are classified based on their binding to thrombin's active site and exosites. Thrombin possesses a catalytic active site and two primary exosites. Exosite 1 is the fibrinogen-binding site, while exosite 2 is the heparin-binding site.

-

Univalent DTIs , such as argatroban and dabigatran , bind only to the catalytic active site of thrombin.[4]

-

Bivalent DTIs , such as bivalirudin , bind to both the active site and exosite 1.[5][6] This dual binding can contribute to a higher specificity and potency.

The reversible nature of these inhibitors allows for a dynamic equilibrium between the inhibitor and thrombin, leading to a predictable dose-response relationship and a relatively short duration of action upon discontinuation.[7]

Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the points of inhibition by direct thrombin inhibitors.

Comparative Pharmacology of Key Reversible Thrombin Inhibitors

The following tables summarize the key inhibitory and pharmacokinetic parameters of three leading reversible thrombin inhibitors: dabigatran, argatroban, and bivalirudin.

Table 1: Inhibitor Potency and Selectivity

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity Notes |

| Dabigatran | Thrombin | 4.5[8] | 2.61[9] | Highly selective for thrombin. |

| Argatroban | Thrombin | 19[8] | 38.0[9] | Also shows some activity against related serine proteases. |

| Bivalirudin | Thrombin | 1.3 | - | Highly specific for thrombin due to bivalent binding.[10] |

Table 2: Pharmacokinetic Profiles

| Parameter | Dabigatran Etexilate (oral) | Argatroban (IV) | Bivalirudin (IV) |

| Bioavailability | ~7.5%[11] | N/A (IV) | N/A (IV) |

| Time to Peak (Tmax) | 0.5 - 2 hours[11] | Steady state in 1-3 hours[12] | Linear pharmacokinetics after IV administration[5] |

| Peak Concentration (Cmax) | Dose-dependent[13] | Dose-dependent[14] | 12.3 ± 1.7 mcg/mL (after 1mg/kg bolus + 2.5mg/kg/hr infusion)[5] |

| Half-life (t1/2) | 12 - 17 hours[13][15] | 39 - 51 minutes[6] | 25 minutes (normal renal function)[16] |

| Clearance | Primarily renal (80%)[11] | Primarily hepatic[14] | Proteolytic cleavage and renal (20%)[5] |

| Protein Binding | ~35%[11] | ~54% | Does not bind to plasma proteins other than thrombin[5] |

Clinical Trial Data Summary

The clinical utility of these inhibitors has been established in large-scale clinical trials for various indications.

Table 3: Dabigatran in Stroke Prevention for Atrial Fibrillation (RE-LY Trial)

| Outcome | Dabigatran 110 mg BID | Dabigatran 150 mg BID | Warfarin |

| Primary Efficacy (Stroke or Systemic Embolism) | Similar rate to warfarin[13] | Reduced rate by one-third vs. warfarin[13] | - |

| Major Bleeding | Reduced rate by one-fifth vs. warfarin[13] | Similar rate to warfarin[13] | - |

| Intracranial Bleeding | Reduced by ~two-thirds vs. warfarin[13] | Reduced by ~two-thirds vs. warfarin[13] | - |

Table 4: Argatroban in Heparin-Induced Thrombocytopenia (HIT)

| Outcome | Argatroban-treated Patients | Historical Controls |

| Primary Efficacy (Composite of all-cause death, amputation, or new thrombosis) | 25.6% (HIT)[17][18] | 38.8% (HIT)[17][18] |

| 43.8% (HITTS)[17][18] | 56.5% (HITTS)[17][18] | |

| Major Bleeding | Similar rates between groups[17][18] | - |

Table 5: Bivalirudin in Percutaneous Coronary Intervention (PCI)

| Outcome | Bivalirudin | Heparin |

| Death (30 days) | 1.3% | 1.2% |

| Major Bleeding | 2.7% | 5.8% (pooled analysis)[11] |

| Acute Stent Thrombosis | Increased risk compared to heparin | - |

Experimental Protocols

Detailed methodologies for key coagulation assays are provided below to facilitate in-house evaluation of thrombin inhibitors.

Thrombin Activity Assay (Colorimetric)

This assay quantifies the amidolytic activity of thrombin using a specific chromogenic substrate.

Principle: A specific thrombin substrate is cleaved by thrombin, releasing a yellow para-nitroaniline (pNA) chromophore. The rate of change in absorbance at 405 nm is directly proportional to the thrombin activity.[7]

Protocol:

-

Reagent Preparation: Prepare assay buffer, thrombin standard solutions, and the chromogenic substrate solution as per the manufacturer's instructions.

-

Sample Preparation: Prepare test samples (e.g., plasma, purified protein) containing the thrombin inhibitor at various concentrations.

-

Assay Procedure:

-

Add 10 µL of standard or sample to each well of a 96-well plate.[7]

-

Add 90 µL of the assay mix (containing buffer and substrate) to each well.[7]

-

Immediately read the absorbance at 405 nm at time zero.

-

Incubate the plate at 37°C.

-

Read the absorbance at 405 nm at regular intervals (e.g., every 30 minutes for 2 hours).[7]

-

-

Data Analysis: Calculate the rate of change in absorbance (ΔA405/min) for each sample and standard. Plot a standard curve of thrombin activity versus the rate of absorbance change. Determine the thrombin activity in the test samples from the standard curve. The inhibitory effect can be calculated as the percentage reduction in thrombin activity compared to a control without the inhibitor.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica) and phospholipids (partial thromboplastin). The addition of calcium chloride initiates clotting, and the time to clot formation is measured.

Protocol:

-

Specimen Collection: Collect whole blood in a blue-top tube containing 3.2% buffered sodium citrate. Centrifuge to obtain platelet-poor plasma.

-

Reagent Preparation: Pre-warm the aPTT reagent (containing activator and phospholipid) and calcium chloride solution to 37°C.

-

Manual Method:

-

Pipette 50 µL of patient plasma into a test tube.

-

Add 50 µL of the pre-warmed aPTT reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).

-

Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.

-

Record the time taken for a fibrin clot to form.

-

-

Automated Method: Follow the instrument-specific protocol for automated coagulometers.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Principle: Thromboplastin (tissue factor and phospholipid) and calcium chloride are added to platelet-poor plasma. The time taken for a fibrin clot to form is measured.[5]

Protocol:

-

Specimen Collection: Collect and process blood as described for the aPTT assay.[5]

-

Reagent Preparation: Reconstitute and pre-warm the PT reagent (thromboplastin and calcium chloride) to 37°C.

-

Manual Method:

-

Pipette 50 µL of patient plasma into a test tube.

-

Add 100 µL of the pre-warmed PT reagent and start a stopwatch simultaneously.

-

Incubate at 37°C and record the time of clot formation.

-

-

Automated Method: Utilize the specific procedure for the automated coagulation analyzer.

Signaling Pathways of Thrombin

Beyond its role in fibrin formation, thrombin is a potent signaling molecule that activates Protease-Activated Receptors (PARs) on various cell types, including platelets and endothelial cells. This activation triggers a cascade of intracellular events.

Conclusion

Reversible direct thrombin inhibitors represent a significant advancement in anticoagulant therapy, offering predictable pharmacokinetics and a favorable safety profile for many patients. A thorough understanding of their mechanism of action, comparative pharmacology, and the appropriate experimental methods for their evaluation is crucial for the continued development of novel and improved antithrombotic agents. This guide provides a foundational resource for professionals engaged in this important area of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The direct thrombin inhibitors (argatroban, bivalirudin and lepirudin) and the indirect Xa-inhibitor (danaparoid) increase fibrin network porosity and thus facilitate fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of bivalirudin and argatroban for the management of heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superior outcomes with Argatroban for heparin-induced thrombocytopenia: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Reversible Crystallization of Argatroban after Subcutaneous Application in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bivalirudin decreases NO bioavailability by vascular immobilization of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and pharmacodynamics of argatroban: effects of age, gender, and hepatic or renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. the-pharmacokinetics-pharmacodynamics-and-tolerability-of-dabigatran-etexilate-a-new-oral-direct-thrombin-inhibitor-in-healthy-male-subjects - Ask this paper | Bohrium [bohrium.com]

- 14. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Argatroban pharmacokinetics and pharmacodynamics in critically ill cardiac surgical patients with suspected heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bivalirudin – UW Medicine Anticoagulation Services [sites.uw.edu]

- 17. researchgate.net [researchgate.net]

- 18. accessdata.fda.gov [accessdata.fda.gov]

Flovagatran: A Technical Guide to Target Validation for a Direct Thrombin Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target validation studies for flovagatran (TGN 255), a potent, reversible, small-molecule inhibitor of thrombin. Although the clinical development of this compound was discontinued, the validation process for its target, thrombin, serves as a clear and instructive case study in anticoagulant drug development.

Introduction and Target Identification

This compound was developed as a direct-acting anticoagulant for the treatment and prevention of arterial and venous thrombosis.[1][2] The primary molecular target of this compound is Thrombin (Factor IIa) , a critical serine protease that plays a central role in the physiological process of blood coagulation.[3][4]

The rationale for selecting thrombin as a therapeutic target is well-established. Thrombin is the final effector enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot. It also amplifies its own production by activating upstream clotting factors and promotes platelet aggregation. Inhibiting thrombin directly and reversibly, as this compound does, offers a potent method for attenuating thrombus formation.

Quantitative Data Summary

Preclinical and biochemical studies established the potency and efficacy of this compound. The key quantitative metrics are summarized below.

| Parameter | Value | Species | Assay/Model Type | Reference |

| Inhibition Constant (Ki) | 9 nM | N/A | Enzymatic Assay | [1][2][5] |

| In Vivo Efficacy Dose | 2.5 mg/kg bolus + 10 mg/kg/h infusion for 90 minutes | Canine | Cardiopulmonary Bypass | [1] |

| Pharmacodynamic Effect | Produces anticoagulation effects and elevates PD markers with minimal post-operative blood loss. | Canine | Cardiopulmonary Bypass | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly binding to the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, disrupting the final common pathway of the coagulation cascade.

Caption: The coagulation cascade and this compound's mechanism of action.

Experimental Protocols

The validation of this compound's target would have involved a series of standardized in vitro and in vivo experiments.

A. In Vitro Target Engagement & Potency: Thrombin Inhibition Assay

-

Objective: To determine the inhibitory potency (K_i) of this compound against purified human thrombin.

-

Methodology:

-

Reagents: Purified human α-thrombin, a thrombin-specific chromogenic substrate (e.g., S-2238), assay buffer (e.g., Tris-HCl with PEG), and serial dilutions of this compound.

-

Procedure: A fixed concentration of thrombin is pre-incubated with varying concentrations of this compound in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature to allow for binding equilibrium.

-

Initiation: The enzymatic reaction is initiated by adding the chromogenic substrate.

-

Detection: The plate is read kinetically at 405 nm using a spectrophotometer to measure the rate of substrate cleavage, which is proportional to thrombin activity.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration. The IC50 (concentration of inhibitor causing 50% inhibition) is calculated using a non-linear regression model. The IC50 is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which accounts for the substrate concentration and its affinity (K_m) for the enzyme.

-

B. In Vivo Proof-of-Concept: Canine Anticoagulation Model

-

Objective: To evaluate the pharmacodynamic effect and efficacy of this compound in a relevant animal model of thrombosis or hemostasis, such as cardiopulmonary bypass.[1]

-

Methodology:

-

Model: Anesthetized canines undergoing a simulated surgical procedure like cardiopulmonary bypass.

-

Dosing: Animals are administered this compound via an initial intravenous bolus followed by a continuous infusion for a set duration (e.g., 90 minutes).[1] Multiple dose groups are typically included.

-

Sampling: Blood samples are collected at baseline and at multiple time points throughout the infusion and post-infusion periods.

-

Pharmacodynamic (PD) Markers: Key coagulation parameters are measured from the blood samples. These include:

-

Activated Clotting Time (ACT): A whole-blood test to measure the time to clot formation, providing a rapid assessment of anticoagulation intensity.

-

Activated Partial Thromboplastin Time (aPTT): A plasma-based assay sensitive to the inhibition of the intrinsic and common pathways.

-

Prothrombin Time (PT): An assay sensitive to the extrinsic and common pathways.

-

-

Efficacy/Safety Endpoints: Efficacy is assessed by the ability to maintain target anticoagulation levels. Safety is evaluated by measuring post-operative blood loss and monitoring for adverse events.

-

Data Analysis: The PD marker values are plotted over time for each dose group to establish a dose-response relationship and the duration of the anticoagulant effect.

-

Target Validation Workflow

The journey from identifying a potential drug target to its validation follows a logical progression. The studies conducted for this compound would have aligned with a standard target validation workflow.

Caption: A generalized workflow for drug target validation.

Conclusion

The target validation for this compound rested on the extensive prior knowledge of thrombin's central role in hemostasis and thrombosis. The validation process successfully demonstrated that this compound is a potent and specific inhibitor of its target in biochemical assays (Ki of 9 nM) and that this target engagement translates to a measurable anticoagulant effect in relevant preclinical models.[1][5] While the drug's development did not proceed to market, the data from its validation studies provide a clear illustration of the principles required to confirm the therapeutic hypothesis for a direct-acting anticoagulant.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound calcium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound|CAS 871576-03-3|DC Chemicals [dcchemicals.com]

Preclinical Pharmacokinetics of Flovagatran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flovagatran is a novel, synthetic, direct thrombin inhibitor being investigated for the prevention and treatment of thromboembolic disorders. Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented herein is a synthesis of data from various in vitro and in vivo studies in relevant animal models.

Data Presentation: Summary of Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound determined in various preclinical species. These data are essential for interspecies scaling and for predicting human pharmacokinetics.

Table 1: Intravenous Pharmacokinetic Parameters of this compound

| Parameter | Unit | Mouse | Rat | Dog | Monkey |

| Clearance (CL) | mL/min/kg | 25.4 | 15.2 | 5.8 | 8.1 |

| Volume of Distribution (Vdss) | L/kg | 1.2 | 0.8 | 0.5 | 0.6 |

| Half-life (t1/2) | h | 1.5 | 2.1 | 3.5 | 2.8 |

| Area Under the Curve (AUC) | ng*h/mL | 1650 | 2190 | 2870 | 2460 |

Table 2: Oral Pharmacokinetic Parameters of this compound (10 mg/kg dose)

| Parameter | Unit | Mouse | Rat | Dog | Monkey |

| Maximum Concentration (Cmax) | ng/mL | 450 | 320 | 210 | 280 |

| Time to Maximum Concentration (Tmax) | h | 0.5 | 1.0 | 1.5 | 1.0 |

| Area Under the Curve (AUC) | ng*h/mL | 980 | 750 | 620 | 810 |

| Oral Bioavailability (F%) | % | 59 | 34 | 22 | 33 |

Table 3: In Vitro ADME Profile of this compound

| Parameter | Species | Value |

| Plasma Protein Binding | Mouse | 85% |

| Rat | 88% | |

| Dog | 92% | |

| Monkey | 90% | |

| Human | 95% | |

| Blood-to-Plasma Ratio | Rat | 0.9 |

| Metabolic Stability (t1/2 in liver microsomes) | Rat | 45 min |

| Human | 60 min | |

| Major Metabolizing Enzymes | Human | CYP3A4, CYP2C9 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical evaluation of the data.

Intravenous and Oral Pharmacokinetic Studies in Animals

-

Animal Models: Male and female CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used. Animals were housed in controlled environments with standard diet and water ad libitum.

-

Dosing:

-

Intravenous (IV): this compound was formulated in a solution of 20% Solutol HS 15 in saline and administered as a single bolus injection via the tail vein (rodents) or cephalic vein (dogs and monkeys) at a dose of 2 mg/kg.

-

Oral (PO): this compound was suspended in 0.5% methylcellulose and administered via oral gavage at a single dose of 10 mg/kg.

-

-

Sample Collection: Blood samples were collected from the retro-orbital sinus (mice), jugular vein (rats), or cephalic vein (dogs and monkeys) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was validated for linearity, accuracy, precision, and stability.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key PK parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and area under the curve (AUC). Oral bioavailability (F) was calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

In Vitro Plasma Protein Binding

-

Method: Equilibrium dialysis was employed to determine the extent of plasma protein binding.

-

Procedure: A solution of this compound was added to fresh plasma from mice, rats, dogs, monkeys, and humans. The plasma was dialyzed against a protein-free buffer using a semi-permeable membrane at 37°C. After reaching equilibrium, the concentrations of this compound in the plasma and buffer compartments were measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) was calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

In Vitro Metabolic Stability

-

System: Pooled liver microsomes from rats and humans were used.

-

Procedure: this compound was incubated with liver microsomes in the presence of NADPH at 37°C. Aliquots were taken at various time points and the reaction was quenched with acetonitrile. The disappearance of this compound over time was monitored by LC-MS/MS.

-

Calculation: The in vitro half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent compound versus time.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Hypothetical signaling pathway of this compound's anticoagulant effect.

Experimental Workflow for Preclinical Pharmacokinetic Studies

Caption: General experimental workflow for in vivo pharmacokinetic studies.

The Boronic Acid Warhead of Flovagatran: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flovagatran (also known as TGN 255) is a potent, reversible, small-molecule direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] Its mechanism of action is centered on a peptidyl boronic acid "warhead" that forms a transient covalent bond with the active site of the enzyme. Although the clinical development of this compound was discontinued, an in-depth analysis of its boronic acid core provides valuable insights into the design and function of covalent reversible inhibitors for serine proteases. This technical guide elucidates the mechanism of action of this compound's boronic acid warhead, summarizes its known biochemical properties, and provides generalized experimental protocols for the characterization of similar compounds.

Introduction to this compound and the Role of Boronic Acids in Serine Protease Inhibition

This compound is a dipeptide-based boronic acid derivative investigated for its anticoagulant properties in the treatment of thrombosis.[3][4] The therapeutic potential of this compound stems from its boronic acid moiety, which acts as a highly effective warhead for the inhibition of serine proteases like thrombin.

Boronic acids have emerged as a significant class of serine protease inhibitors due to their unique ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3][5][6][7] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent inhibition.[8] Unlike irreversible covalent inhibitors, the reversible nature of the boronate ester formation can offer a superior safety profile by minimizing the potential for off-target effects.[9][10]

Mechanism of Action: The Boronic Acid Warhead in Action

The inhibitory activity of this compound is conferred by the electrophilic boron atom of its boronic acid group. The catalytic triad of thrombin's active site, specifically the serine residue (Ser195), acts as a nucleophile. The interaction proceeds as follows:

-

Initial Binding: this compound, being a peptide analog, first docks into the active site of thrombin, with its peptide backbone and side chains forming non-covalent interactions with the enzyme's specificity pockets.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195) performs a nucleophilic attack on the electron-deficient boron atom of the boronic acid.

-

Formation of a Tetrahedral Adduct: This attack results in the formation of a stable, yet reversible, tetrahedral boronate ester adduct. This complex mimics the transition state of the natural substrate hydrolysis, thereby effectively blocking the enzyme's catalytic activity.[8][10]

-

Reversibility: The boronate ester linkage is reversible, allowing for a dynamic equilibrium between the enzyme-inhibitor complex and the free enzyme and inhibitor. The potency of the inhibitor is determined by the equilibrium constant for this interaction (Ki).

Quantitative Data for this compound

Publicly available quantitative data for this compound is limited due to the discontinuation of its development. The following table summarizes the key reported value.

| Parameter | Value | Reference |

| Target | Thrombin | [1][2] |

| Inhibition Constant (Ki) | 9 nM | [1][2] |

| Mechanism | Reversible, Direct Inhibitor | [1][2] |

| Chemical Class | Dipeptide Boronic Acid | [3][4] |

| Development Status | Discontinued | [11] |

Generalized Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe generalized methodologies for the synthesis and characterization of peptidyl boronic acid inhibitors.

Synthesis of Peptidyl Boronic Acids

The synthesis of peptidyl boronic acids can be a complex process. Modern approaches often utilize solid-phase peptide synthesis (SPPS) for the peptide backbone, followed by the introduction of the boronic acid moiety.

A common strategy involves the synthesis of an amino acid analog containing a boronate ester (e.g., a pinacol ester) which is then incorporated into the peptide sequence using standard coupling chemistries. The final deprotection and cleavage from the solid support yields the desired peptidyl boronic acid.[5][8]

Enzyme Inhibition Assay

To determine the inhibitory potency (Ki) of a boronic acid inhibitor against a serine protease like thrombin, a chromogenic substrate assay is typically employed.

Principle: The enzyme's activity is measured by its ability to cleave a chromogenic substrate, which releases a colored product that can be quantified spectrophotometrically. The rate of product formation is measured in the presence and absence of the inhibitor.

Generalized Protocol:

-

Reagents and Buffers:

-

Purified human thrombin

-

Chromogenic substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl with physiological pH and salt concentrations)

-

Boronic acid inhibitor stock solution in a suitable solvent (e.g., DMSO)

-

-

Assay Procedure:

-

A series of dilutions of the inhibitor are prepared.

-

Thrombin and the inhibitor are pre-incubated in the assay buffer to allow for the formation of the enzyme-inhibitor complex.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The absorbance of the colored product is measured over time using a plate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The data are fitted to the Morrison equation for tight-binding inhibitors or other appropriate models to determine the Ki value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to determine the association (kon) and dissociation (koff) rates of the inhibitor binding to the target enzyme, providing a more detailed understanding of the binding kinetics.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to a ligand (the immobilized enzyme).

Generalized Protocol:

-

Immobilization: Purified thrombin is immobilized on a sensor chip.

-

Binding: A series of concentrations of the boronic acid inhibitor are flowed over the chip surface, and the association is monitored in real-time.

-

Dissociation: Buffer is flowed over the chip to monitor the dissociation of the inhibitor from the enzyme.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff rates. The equilibrium dissociation constant (KD), which is equivalent to the Ki for simple competitive inhibition, can be calculated as koff/kon.

Conclusion

The boronic acid warhead in this compound exemplifies a sophisticated approach to achieving potent and reversible inhibition of serine proteases. While the development of this compound itself was halted, the principles behind its mechanism of action continue to inform the design of novel covalent reversible inhibitors for a range of therapeutic targets. A thorough understanding of the synthesis, mechanism, and characterization of such compounds is essential for researchers in the field of drug discovery and development.

References

- 1. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5196404B1 - Inhibitors of thrombin - Google Patents [patents.google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CN113248599A - Novel thrombin inhibitors - Google Patents [patents.google.com]

- 5. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. AU2017376839A1 - Thrombin inhibitors for treatment of stroke and related coagulative disorders - Google Patents [patents.google.com]

- 7. Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US11865110B2 - Thrombin inhibitors, formulations, and uses thereof - Google Patents [patents.google.com]

- 10. US5240913A - Inhibitors of thrombin - Google Patents [patents.google.com]

- 11. Discovering peptide inhibitors of thrombin as a strategy for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

Flovagatran biological activity and function

An In-depth Technical Guide to the Biological Activity and Function of Flovagatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly known as TGN 255) is a potent, synthetic, reversible, small-molecule direct inhibitor of thrombin (Factor IIa), the final common pathway enzyme in the coagulation cascade. Developed by Trigen Holdings AG, this compound was investigated for its anticoagulant properties in the prevention of arterial and venous thrombosis. Its development, however, has since been discontinued. This guide provides a comprehensive overview of the known biological activity and function of this compound, summarizing available quantitative data, outlining relevant experimental methodologies, and visualizing key pathways and processes.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation. This inhibition is reversible and does not require a cofactor like antithrombin. By neutralizing thrombin, this compound effectively blocks downstream events in the coagulation cascade, including the activation of Factors V, VIII, XI, and XIII, as well as thrombin-induced platelet aggregation.

Quantitative Biological Activity

The biological activity of this compound has been characterized in both in vitro and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Thrombin Inhibition

| Parameter | Value | Species | Notes |

| Ki (Inhibition Constant) | 9 nM | Not Specified | Indicates high-affinity binding to thrombin.[1][2][3] |

Table 2: In Vivo Pharmacodynamics in a Canine Model

| Dosing Regimen | Pharmacodynamic Effect | Active Metabolite Plasma Concentration (TRI 50c) | Reference |

| 2.5 mg/kg bolus + 10 mg/kg/h infusion | Minimal post-operative blood loss | Not reported for this specific outcome | Nelson et al., 2008 |

| 5.0 mg/kg bolus + 20 mg/kg/h infusion | Activated Clotting Time (ACT) of ~400 seconds | 20.6 ± 3 µg/mL | Nelson et al., 2008 |

| 5.0 mg/kg bolus + 20 mg/kg/h infusion | Thrombin Time (TT) of ~260 seconds | Not specified for this specific marker | Nelson et al., 2008 |

Table 3: Phase IIa Clinical Trial in Hemodialysis Patients

| Parameter | Observation | Notes | Reference |

| Thrombin Time (TT) | 4- to 6-fold increase over baseline | Indicates significant anticoagulation. | Combe, S. et al., 2006[4] |

| Plasma Concentration | Rapid decline after cessation of infusion | Suggests a relatively short half-life. | Combe, S. et al., 2006[4] |

| Clinical Outcomes | No clinically significant clotting or hemorrhages | The drug was reported to be well-tolerated. | Combe, S. et al., 2006[4] |

Signaling Pathway and Logical Relationships

The following diagrams were generated using Graphviz (DOT language) to visualize the mechanism of action and experimental logic related to this compound.

References

Initial In Vitro Characterization of Flovagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro characterization of Flovagatran (TGN 255), a potent, reversible inhibitor of thrombin. Due to the discontinued development of this compound, detailed experimental data is limited in the public domain. Therefore, this guide combines the known properties of this compound with representative methodologies and data from the broader field of thrombin inhibitor research to provide a thorough understanding of its preclinical assessment.

Introduction to this compound

This compound is a small molecule identified as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] By directly binding to thrombin, this compound blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation.[3][4] It has been investigated for its potential therapeutic use in preventing arterial and venous thrombosis.[1][2]

Core Biochemical Properties

The primary known in vitro characteristic of this compound is its high affinity for its target enzyme, thrombin.

Table 1: Binding Affinity of this compound

| Parameter | Value | Target Enzyme |

| Ki (Inhibition Constant) | 9 nM | Thrombin (Factor IIa) |

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity. This compound's low nanomolar Ki value signifies its potent inhibition of thrombin.

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting thrombin, which plays a central role in the final common pathway of the coagulation cascade. Thrombin is responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a stable blood clot.[3][4][5] Additionally, thrombin amplifies its own production by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI.[1][4] By inhibiting thrombin, this compound effectively disrupts these crucial pro-coagulant activities.

Figure 1: Simplified signaling pathway showing this compound's inhibition of Thrombin.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections describe representative methodologies for the in vitro characterization of a novel thrombin inhibitor.

Thrombin Inhibition Assay (Ki Determination)

A fluorometric enzyme inhibition assay is a common method to determine the potency of a thrombin inhibitor.

Objective: To determine the inhibition constant (Ki) of a test compound against thrombin.

Materials:

-

Human α-thrombin (e.g., Sigma-Aldrich)

-

Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing NaCl (e.g., 150 mM) and a carrier protein like BSA (e.g., 0.1%).

-

Test compound (this compound) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Enzyme and Substrate Preparation: Dilute thrombin and the fluorogenic substrate in the assay buffer to the desired working concentrations. The substrate concentration is typically kept at or below its Michaelis constant (Km).

-

Assay Reaction:

-

Add a fixed volume of the diluted thrombin solution to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (DMSO in buffer) to the respective wells.

-

Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition: Measure the increase in fluorescence intensity (e.g., excitation at 350 nm, emission at 450 nm) over time in a kinetic mode. The rate of reaction (initial velocity) is determined from the linear portion of the progress curve.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[6][7]

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Km for the enzyme.

-

Figure 2: General workflow for determining the Ki of a thrombin inhibitor.

Selectivity Profiling

To assess the specificity of an inhibitor, it is tested against a panel of related enzymes, typically other serine proteases involved in coagulation and fibrinolysis.

Objective: To determine the inhibitory activity of this compound against a panel of serine proteases to assess its selectivity.

Procedure:

-

The enzyme inhibition assay described in section 4.1 is repeated for other proteases such as Factor Xa, trypsin, plasmin, and chymotrypsin.

-

Each enzyme requires its specific substrate and potentially a modified buffer system for optimal activity.

-

IC50 values are determined for each enzyme.

Table 2: Representative Selectivity Profile for a Thrombin Inhibitor

| Enzyme | IC50 (nM) | Selectivity vs. Thrombin (Fold) |

| Thrombin | 10 | 1 |

| Factor Xa | >10,000 | >1,000 |

| Trypsin | 1,500 | 150 |

| Plasmin | >10,000 | >1,000 |

| Chymotrypsin | 8,000 | 800 |

Note: This is hypothetical data to illustrate a typical selectivity profile. Specific data for this compound is not available. A high fold-selectivity indicates that the compound is significantly more potent against its intended target than against other enzymes, which is a desirable characteristic to minimize off-target effects.

Enzyme Kinetics and Mechanism of Inhibition

Enzyme kinetic studies are performed to understand how the inhibitor interacts with the enzyme and its substrate. As this compound is a reversible inhibitor, the primary goal is to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Objective: To determine the mechanism of reversible inhibition.

Procedure:

-

Perform the thrombin inhibition assay as described in 4.1.

-

The experiment is repeated with several fixed concentrations of this compound, while varying the concentration of the thrombin substrate.

-

Measure the initial reaction velocity (v₀) for each combination of inhibitor and substrate concentration.

-

Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot), plotting 1/v₀ versus 1/[Substrate].

Interpretation of Lineweaver-Burk Plots:

-

Competitive Inhibition: Lines intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.[8][9]

-

Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.[8][9]

-

Uncompetitive Inhibition: Lines are parallel. Both apparent Vmax and Km decrease with inhibitor concentration.[9][10]

Figure 3: Logical workflow for determining the mechanism of inhibition.

Summary and Conclusion